2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate
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Description
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate (abbreviated as 2-ADA-2-DG 1,3,4,6-TA) is a synthetic compound with potential applications in biochemistry, medicinal chemistry and drug discovery. It is a glycosyl donor that can be used to synthesize a variety of glycosides and glycoconjugates. In addition, 2-ADA-2-DG 1,3,4,6-TA also serves as an intermediate in the synthesis of other compounds, such as 2-azido-2-deoxy-D-glucose (2-ADG).
Scientific Research Applications
Synthesis and Chemical Properties
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, a derivative of 2-amino-2-deoxy-D-glucose, has been extensively studied for its synthesis and chemical properties. For instance, reactions of 2-amino-2-deoxy-D-glucose with various esters and compounds lead to the formation of derivatives like 2-[2-(1-alkoxycarbonyl-1-propenyl)amino]-2-deoxy-D-glucopyranoses, demonstrating the compound's reactivity and potential for derivatization in carbohydrate chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).
Use in Glycoconjugate Synthesis
The compound serves as an important intermediate in the synthesis of glycoconjugates. For example, its conversion into glycosyl donors aids in the stereoselective synthesis of glycosidic linkages, crucial for developing biologically relevant glycoconjugates (Pavliak & Kováč, 1991).
Application in Antitumor Studies
In antitumor studies, derivatives of 2-amino-2-deoxy-D-glucose, similar to 2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate, have shown promising results. For instance, derivatives have been synthesized with high activity on certain types of tumors, indicating potential therapeutic applications (Shkodinskaia et al., 1979).
Formation of Novel Glycoconjugates
The compound is also instrumental in the formation of novel glycoconjugates, demonstrating versatility in carbohydrate chemistry. This includes its use in producing derivatives for medical applications where D-glucosamine is a core scaffold, underscoring its relevance in medicinal chemistry (Di Salvo et al., 2018).
properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14-,15-,16?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-ALTVCHKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate |
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